molecular formula C8H13NO2S3 B11614162 Allyl 1,1-dioxidotetrahydrothien-3-yldithiocarbamate

Allyl 1,1-dioxidotetrahydrothien-3-yldithiocarbamate

Cat. No.: B11614162
M. Wt: 251.4 g/mol
InChI Key: XSVBWDCASLHCEV-UHFFFAOYSA-N
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Description

Allyl 1,1-dioxidotetrahydrothien-3-yldithiocarbamate is a chemical compound with the molecular formula C8H13NO2S3 and a molecular weight of 251.3893 This compound is known for its unique structure, which includes an allyl group and a dithiocarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 1,1-dioxidotetrahydrothien-3-yldithiocarbamate typically involves the reaction of allyl chloride with 1,1-dioxidotetrahydrothien-3-yldithiocarbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Allyl 1,1-dioxidotetrahydrothien-3-yldithiocarbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the allyl and dithiocarbamate groups, which provide multiple reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound, potentially converting it to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the allyl group, with reagents such as sodium azide or potassium cyanide leading to the formation of various substituted derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Allyl 1,1-dioxidotetrahydrothien-3-yldithiocarbamate involves its interaction with specific molecular targets and pathways. The compound’s dithiocarbamate moiety can chelate metal ions, which may play a role in its biological activities. Additionally, the allyl group can undergo various chemical transformations, contributing to its reactivity and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an allyl group and a dithiocarbamate moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H13NO2S3

Molecular Weight

251.4 g/mol

IUPAC Name

prop-2-enyl N-(1,1-dioxothiolan-3-yl)carbamodithioate

InChI

InChI=1S/C8H13NO2S3/c1-2-4-13-8(12)9-7-3-5-14(10,11)6-7/h2,7H,1,3-6H2,(H,9,12)

InChI Key

XSVBWDCASLHCEV-UHFFFAOYSA-N

Canonical SMILES

C=CCSC(=S)NC1CCS(=O)(=O)C1

Origin of Product

United States

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